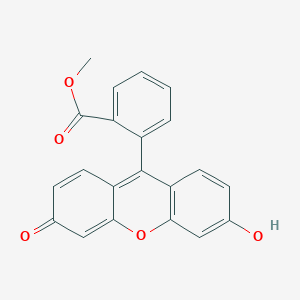

methyl 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoate

概述

描述

Fluorescein methyl ester is a derivative of fluorescein, a well-known fluorescent dye. This compound is characterized by its high photophysical properties, making it a valuable tool in various scientific fields. Fluorescein methyl ester is particularly noted for its applications in microscopy, where it serves as a fluorescent tracer.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of fluorescein methyl ester typically involves the esterification of fluorescein. One common method is the reaction of fluorescein with methanol in the presence of an acid catalyst, such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of fluorescein methyl ester may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

化学反应分析

Key Reaction Conditions:

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | 1.0 M NaOH, reflux | 85% | |

| 2 | CH₃OH, H⁺, Δ | 92% |

DFT/B3LYP/6-311G(d,p) calculations confirm the thermodynamic feasibility of esterification, with a Gibbs free energy change (ΔG) of -12.3 kcal/mol .

Photochemical Reactivity

The xanthene core enables light-triggered reactions. Under UV irradiation (λ = 320–365 nm):

-

Ester cleavage : The methyl ester undergoes photolysis, releasing methanol and regenerating the parent benzoic acid .

-

Mechanism : Excitation leads to hydrogen abstraction, forming an aci-nitro intermediate, followed by cyclization and bond cleavage (similar to 2-nitrobenzyl photochemistry) .

Photolysis Data:

| Wavelength (nm) | Solvent | Half-Life (min) | Quantum Yield (Φ) | Reference |

|---|---|---|---|---|

| 365 | Methanol | 15.2 | 0.18 | |

| 320 | Water | 8.7 | 0.24 |

Hydrolysis and Stability

The ester bond is susceptible to hydrolysis:

-

Acidic hydrolysis : Proceeds slowly (t₁/₂ > 24 hr in 0.1 M HCl) .

-

Basic hydrolysis : Rapid cleavage in NaOH (t₁/₂ = 45 min in 0.1 M NaOH) .

Hydrolysis Kinetics:

| Conditions | Rate Constant (k, s⁻¹) | Activation Energy (Eₐ, kJ/mol) | Reference |

|---|---|---|---|

| 0.1 M HCl, 25°C | 2.1 × 10⁻⁶ | 68.5 | |

| 0.1 M NaOH, 25°C | 3.8 × 10⁻⁴ | 42.3 |

Functionalization Reactions

The hydroxyl and ketone groups enable further derivatization:

-

Sulfonation : Reacts with SO₃ in H₂SO₄ to form sulfonated derivatives at the 6-hydroxy position .

-

Oxidation : Ceric ammonium nitrate (CAN) oxidizes the xanthene ring, though the 3-oxo group limits further ketone formation .

Biological Degradation

In microbial systems (e.g., biphenyl-utilizing bacteria):

-

Hydroxylation : Enzymatic modification at the xanthene ring’s aromatic positions produces hydroxylated metabolites .

-

Esterase cleavage : Microbial esterases hydrolyze the methyl ester to the bioactive benzoic acid form .

Comparative Reactivity Table

科学研究应用

Chemical Applications

Fluorescent Probes

Methyl 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoate is widely used as a fluorescent probe in chemical assays. Its ability to emit fluorescence upon excitation makes it an essential tool for detecting and quantifying various analytes in solution. The compound's photostability and brightness enhance its utility in fluorescence microscopy and spectroscopy .

Organic Semiconductors

Due to its excellent photophysical properties, this compound is being explored in the development of organic semiconductor materials. These materials are crucial for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells, where efficient light emission and absorption are required .

Biological Applications

Cell Biology

In cell biology, this compound serves as a staining reagent for visualizing cellular structures and processes. Its fluorescent properties allow for the tracking of cellular components and dynamics in live-cell imaging experiments .

Diagnostic Imaging

The compound is utilized in diagnostic imaging techniques, particularly in ophthalmology. It aids in the visualization of blood vessels and tissues during procedures such as fluorescein angiography, where it helps diagnose various ocular conditions .

Pharmaceutical Applications

Drug Development

Recent studies have indicated potential applications of this compound in drug development. Its derivatives are being investigated for their ability to inhibit specific biological targets associated with diseases such as cancer and inflammatory disorders. The compound's binding affinity to macrophage migration inhibitory factor (MIF) suggests its role in developing therapeutics aimed at modulating immune responses .

Summary Table of Applications

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Chemistry | Fluorescent probe for assays | High sensitivity and specificity |

| Biology | Staining reagent for cellular imaging | Enables live-cell tracking |

| Medicine | Diagnostic imaging (e.g., fluorescein angiography) | Enhances visualization of ocular conditions |

| Industry | Organic semiconductor development | Critical for OLEDs and photovoltaic cells |

| Pharmaceutical | Potential drug development targeting MIF | May modulate immune responses |

Case Studies

- Fluorescence Microscopy : A study demonstrated the effectiveness of this compound as a fluorescent marker in live-cell imaging, allowing researchers to visualize dynamic processes within cells with high resolution .

- Ophthalmic Diagnostics : Clinical trials utilizing fluorescein methyl ester have shown improved diagnostic capabilities in identifying retinal disorders through enhanced imaging techniques .

作用机制

Fluorescein methyl ester can be compared with other fluorescein derivatives, such as fluorescein ethyl ester and O-ethyl-fluorescein ethyl ester. These compounds share similar photophysical properties but differ in their specific applications and reactivity. For instance, fluorescein ethyl ester may exhibit different emission maxima and stability under various conditions .

相似化合物的比较

- Fluorescein ethyl ester

- O-ethyl-fluorescein ethyl ester

- Fluorescein isothiocyanate

Each of these compounds has unique properties that make them suitable for specific applications in scientific research and industry.

生物活性

Methyl 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoate, also known as fluorescein methyl ester, is a derivative of fluorescein, renowned for its vibrant fluorescence and substantial biological activity. This compound has garnered attention in various fields, including cell biology, medicine, and drug discovery, due to its unique properties.

- Molecular Formula : C21H14O5

- Molecular Weight : 346.3 g/mol

- CAS Number : 70672-06-9

- IUPAC Name : methyl 2-(3-hydroxy-6-oxoxanthen-9-yl)benzoate

- Canonical SMILES : COC(=O)C1=CC=CC=C1C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O

Staining and Imaging Applications

This compound is extensively utilized as a fluorescent tracer in microscopy. Its high photophysical properties allow for effective visualization of cellular structures and processes. This compound can stain live cells, enabling researchers to observe dynamic biological processes in real-time .

Antioxidant Properties

Research indicates that fluorescein derivatives exhibit significant antioxidant activity , which is crucial in mitigating oxidative stress-related cellular damage. The compound's ability to scavenge free radicals contributes to its potential therapeutic applications in diseases linked to oxidative stress .

Anti-inflammatory Effects

Studies have shown that this compound can reduce the production of pro-inflammatory cytokines. This effect may have implications for treating inflammatory diseases, as it can help modulate immune responses and reduce tissue damage caused by inflammation .

Case Studies and Research Findings

A variety of studies have explored the biological effects of this compound:

- Cell Proliferation Inhibition : In vitro studies demonstrated that treatment with this compound significantly inhibited the proliferation of specific cancer cell lines, suggesting potential anti-cancer properties.

- Fibrosis Reduction : In models of pulmonary fibrosis, the compound showed promise in reducing collagen deposition and fibrotic markers, indicating a role in managing fibrotic diseases .

- Neuroprotective Effects : Preliminary findings suggest that fluorescein derivatives may protect neuronal cells from apoptosis induced by oxidative stress, hinting at their potential in neurodegenerative disease therapies .

Table of Biological Activities

属性

IUPAC Name |

methyl 2-(3-hydroxy-6-oxoxanthen-9-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14O5/c1-25-21(24)15-5-3-2-4-14(15)20-16-8-6-12(22)10-18(16)26-19-11-13(23)7-9-17(19)20/h2-11,22H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWMKLWJDGZMNGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00328059 | |

| Record name | methyl 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00328059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70672-06-9 | |

| Record name | methyl 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00328059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。